![molecular formula C20H16F3N3O B2563113 N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034543-31-0](/img/structure/B2563113.png)
N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in the treatment of various diseases, including cancer.
Scientific Research Applications
Synthetic Chemistry
N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide and related compounds have been explored for their synthetic utility in creating complex molecules. For example, the rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution has been described, where 3-halo-4-aminopyridines react with acyl chlorides and triethylamine to yield pyridin-4-yl α-substituted acetamide products. This rearrangement, involving an N-acylated intermediate reacting intramolecularly, results in a formal two-carbon insertion, highlighting the synthetic versatility of such compounds (Getlik et al., 2013).
Materials Science
In the realm of materials science, these compounds have shown promise in the development of new materials with potential applications in electronics and sensing. For instance, complexes such as [Au2Ag2(C6F5)4(phen)2]n have been synthesized, which exhibit vapochromic properties, making them suitable for environmental sensors that detect volatile organic compounds (Luquín et al., 2005). Furthermore, coordination polymers like [Cd(bipy)][HL]n have been developed for selective sensing of hazardous contaminants like nitrobenzene and dichromate anions, showcasing the utility of these compounds in creating functional materials for environmental monitoring (Kan & Wen, 2017).
Catalysis
N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide derivatives have also been explored for their catalytic applications. In particular, the use of cobalt complexes for electro-catalyzed hydrogen production has been studied, with the oxidation state of the metal impacting the catalytic efficiency. Such studies contribute to the development of efficient and sustainable methods for hydrogen production, a key component in the transition to renewable energy sources (Wang et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O/c21-20(22,23)17-7-1-4-14(10-17)11-18(27)26-13-16-6-3-9-25-19(16)15-5-2-8-24-12-15/h1-10,12H,11,13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELDVBNGFTWHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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